(R,R)-Hydrobenzoin

Descripción

Significance in Stereochemistry and Chiral Recognition

The paramount importance of (R,R)-(+)-Hydrobenzoin lies in its application in stereochemistry, the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this on chemical reactions. matanginicollege.ac.in Its well-defined chirality makes it an excellent tool for chiral recognition, which is the ability of a chiral molecule to interact differently with the enantiomers of another chiral compound.

A notable example of this is seen in its use to create chiral environments that can differentiate between stereoisomers. For instance, hydrobenzoin (B188758) esters of arecaidine (B1214280) have been synthesized to study their binding affinity for muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov Research has demonstrated a significant influence of stereochemistry on the binding affinity, with the (R,R)-isomer of the hydrobenzoin ester showing the highest affinity and selectivity for the M1 subtype of these receptors. nih.govnih.gov This highlights the critical role of the specific stereochemistry of the hydrobenzoin backbone in molecular recognition processes at a biological level. nih.gov

The following table details the binding affinities (Ki values) of different stereoisomers of a hydrobenzoin-derived ligand for the M1 muscarinic acetylcholine receptor, illustrating the principle of chiral recognition. nih.govnih.gov

| Stereoisomer | Ki (nM) for M1 Receptor |

| (R,R)-isomer | 99 ± 19 |

| (S,S)-isomer | 800 ± 200 |

| racemic (R,S)-isomer | 380 ± 90 |

This table demonstrates the significant difference in binding affinity based on the stereochemistry of the hydrobenzoin derivative, with the (R,R)-isomer showing the strongest binding. nih.govnih.gov

Historical Context of Chiral Diol Utilization

The use of chiral diols is deeply rooted in the history of stereochemistry, which began with the discovery of optical activity by Jean-Baptiste Biot in 1815 and was significantly advanced by Louis Pasteur's work on the tartaric acid salts in 1842. wikipedia.org The theoretical foundation for understanding molecular chirality was laid in 1874 when Jacobus Henricus van 't Hoff and Joseph Le Bel independently proposed the tetrahedral arrangement of atoms around a carbon atom. researchgate.net

Initially, chiral compounds like hydrobenzoin were obtained through optical resolution of racemic mixtures. researchgate.net However, the development of asymmetric synthesis techniques, such as the Sharpless asymmetric dihydroxylation, revolutionized the accessibility of enantiomerically pure diols. researchgate.net These advancements made chiral diols like (R,R)-(+)-Hydrobenzoin more readily available and, consequently, more widely used in organic synthesis. researchgate.net The relative affordability and ease of access have cemented the role of hydrobenzoin and its derivatives as indispensable chiral auxiliaries and ligands. researchgate.net

Role as a Model Chiral Compound in Academic Research

(R,R)-(+)-Hydrobenzoin frequently serves as a model chiral compound in academic research for several reasons. Its simple, well-defined structure with two stereocenters provides a clear system for studying the principles of asymmetric induction. chemicalbook.com It is often employed as a chiral ligand in a variety of metal-catalyzed reactions, such as the asymmetric addition of organozinc reagents to aldehydes. chemicalbook.com

In these reactions, the hydrobenzoin moiety coordinates to a metal center, creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product. The success of these reactions is often measured by the enantiomeric excess (ee), which quantifies the purity of the chiral product. wikipedia.orgslideshare.net The predictable stereochemical outcomes obtained with hydrobenzoin-based catalysts have made it an excellent platform for developing and understanding new asymmetric methodologies. researchgate.net

Furthermore, its derivatives are utilized in mechanistic studies to probe the intricacies of stereoselective transformations. chemimpex.com The structural rigidity and the presence of the phenyl groups, which can engage in π-π stacking interactions, provide a well-defined framework for studying non-covalent interactions that influence enantioselectivity. researchgate.net

Physical Properties of (R,R)-(+)-Hydrobenzoin

| Property | Value |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| Appearance | White to beige or light brown crystalline powder |

| Melting Point | 146-149 °C |

| Optical Activity | [α]28/D +93° (c = 2.5 in ethanol) |

| Enantiomeric Purity | Typically ≥99% ee (HPLC) |

Data sourced from various chemical suppliers and databases. chemicalbook.comnih.govsigmaaldrich.comvwr.com

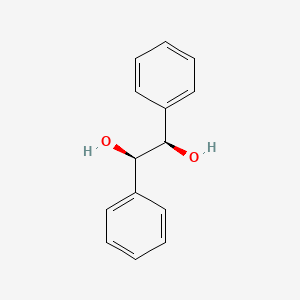

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1R,2R)-1,2-diphenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPDTPWNFBQHEB-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357388 | |

| Record name | (R,R)-(+)-Hydrobenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-(1R,2R)-1,2-Diphenylethane-1,2-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52340-78-0 | |

| Record name | (R,R)-Hydrobenzoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52340-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrobenzoin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052340780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-(+)-Hydrobenzoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-Hydrobenzoin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROBENZOIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV0I33NOND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-(1R,2R)-1,2-Diphenylethane-1,2-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Synthetic Methodologies for R,r + Hydrobenzoin and Its Derivatives

Asymmetric Synthesis Approaches

Modern asymmetric synthesis provides several reliable pathways to access (R,R)-(+)-Hydrobenzoin with high levels of stereocontrol. These methods leverage chiral catalysts to direct the formation of the desired stereoisomer from prochiral or racemic precursors.

A highly effective and practical method for synthesizing (R,R)-(+)-Hydrobenzoin is the asymmetric transfer hydrogenation (ATH) of benzil (B1666583). beilstein-journals.orgresearchgate.net This approach is often preferred due to the ready availability of the starting materials. beilstein-journals.org The reaction typically employs a hydrogen donor, such as a formic acid/triethylamine (B128534) mixture or isopropanol (B130326), to reduce the two ketone functionalities of benzil with high diastereo- and enantioselectivity.

Chiral ruthenium catalysts are central to the success of the asymmetric transfer hydrogenation of benzil. orgsyn.org Complexes of ruthenium(II) bearing a chiral diamine ligand, such as (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), and an arene ligand like p-cymene, have demonstrated exceptional performance. orgsyn.orgrsc.org The asymmetric reduction of benzil using RuCl(S,S)-Tsdpen in a formic acid and triethylamine mixture can achieve quantitative conversion to (R,R)-hydrobenzoin with high diastereomeric (97% de) and enantiomeric purities (>99% ee), even at high substrate-to-catalyst ratios. organic-chemistry.org The chirality of the resulting hydrobenzoin (B188758) is determined by the chirality of the diamine ligand used in the ruthenium complex.

Table 1: Performance of Ruthenium Catalysts in Asymmetric Transfer Hydrogenation of Benzil

| Catalyst | Hydrogen Source | S/C Ratio | Yield (%) | de (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| RuCl(S,S)-TsDPEN | HCOOH/NEt₃ | 1000-2000 | Quantitative | 97 | >99 | organic-chemistry.org |

| (R,R)-Ru-Ts-DPEN complex | HCOOH/NEt₃ in H₂O | - | >99 | - | 93 | rsc.org |

S/C Ratio = Substrate/Catalyst molar ratio; de = diastereomeric excess; ee = enantiomeric excess; NEt₃ = Triethylamine.

A key feature that contributes to the high efficiency of this synthetic route is the operation of dynamic kinetic resolution (DKR). orgsyn.org The reduction of benzil proceeds through a benzoin (B196080) intermediate, which possesses a chirally labile stereogenic center. orgsyn.org Under the basic conditions of the reaction (facilitated by triethylamine), this benzoin intermediate can undergo rapid racemization. orgsyn.org The chiral ruthenium catalyst then selectively hydrogenates one enantiomer of the benzoin much faster than the other. For instance, the (S,S)-Ru catalyst reduces (R)-benzoin 55 times faster than (S)-benzoin. orgsyn.org This rapid interconversion of the benzoin enantiomers, coupled with the fast and selective reduction of one, allows the racemic intermediate to be converted almost entirely into a single stereoisomer of the final product, this compound, thus overcoming the 50% theoretical yield limit of a standard kinetic resolution. orgsyn.org

The asymmetric transfer hydrogenation methodology is applicable to a variety of benzil derivatives with substituents on the aromatic rings. orgsyn.orgrsc.org The electronic nature of these substituents can influence the reaction rate and selectivity. Generally, benzils with electron-donating groups, such as methyl or methoxy, are reduced with excellent enantioselectivity, although the reaction may proceed more slowly. orgsyn.org Conversely, the presence of electron-withdrawing groups like fluorine can lead to a faster reaction while maintaining high enantiomeric excess. orgsyn.org However, the position of the substituent is critical; unsymmetrical benzils with meta- and para-substituents typically yield hydrobenzoins with high diastereomeric and enantiomeric purities. In contrast, ortho-substituted benzils often result in poor yields and lower diastereoselectivities due to steric hindrance. rsc.org

Table 2: Asymmetric Transfer Hydrogenation of Substituted Benzils

| Substrate (Benzil Derivative) | Substituent | Yield (%) | syn/anti ratio | ee (%) [syn] | Reference |

|---|---|---|---|---|---|

| 3-Methoxybenzil | 3-OCH₃ | 97.1 | 29.7:1 | 98.9 | rsc.org |

| 4-Methylbenzil | 4-CH₃ | 95.2 | 19.5:1 | 98.6 | orgsyn.org |

| 4-Methoxybenzil | 4-OCH₃ | 93.4 | 21.3:1 | 98.8 | orgsyn.org |

| 4-Fluorobenzil | 4-F | 96.5 | 15.2:1 | 99.5 | orgsyn.org |

| 3-Chlorobenzil | 3-Cl | 88.6 | 10.8:1 | 86.1 | rsc.org |

| 2-Methylbenzil | 2-CH₃ | 31.2 | 5.0:1 | - | rsc.org |

| 2-Chlorobenzil | 2-Cl | 15.6 | 1.5:1 | - | rsc.org |

One of the most well-established and convenient methods for preparing chiral hydrobenzoins is the Sharpless asymmetric dihydroxylation (SAD) of trans-stilbene (B89595). beilstein-journals.orgresearchgate.net This powerful reaction utilizes osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral quinine-based ligand to achieve the enantioselective dihydroxylation of an alkene. wikipedia.org For the synthesis of (R,R)-(+)-Hydrobenzoin, the ligand of choice is typically derived from dihydroquinidine (B8771983) (DHQD), often used in a pre-packaged mixture known as AD-mix-β. wikipedia.orgharvard.edu This mixture contains the osmium catalyst, the chiral ligand ((DHQD)₂PHAL), a re-oxidant such as potassium ferricyanide (B76249) (K₃Fe(CN)₆), and a base. organic-chemistry.orgwikipedia.org The reaction is highly reliable and can be performed on a large scale, making this compound readily available. beilstein-journals.org The SAD of trans-stilbene with AD-mix-β consistently produces (R,R)-(+)-Hydrobenzoin in high yield and with excellent enantiomeric excess, often exceeding 99%. harvard.edu

A more direct approach to (R,R)-(+)-Hydrobenzoin involves the asymmetric pinacol (B44631) coupling of two molecules of benzaldehyde (B42025). beilstein-journals.orgresearchgate.net This method forms the central carbon-carbon bond and sets both stereocenters in a single step. While early examples required stoichiometric amounts of reagents, recent research has focused on developing catalytic versions. researchgate.net Various catalytic systems, including those based on chromium complexes with chiral ligands like tethered bis(8-quinolinol) (TBOxH), have been shown to effectively catalyze the pinacol coupling of aromatic aldehydes with high diastereoselectivity and enantioselectivity (up to 98% ee). researchgate.net This methodology is still under development but represents a promising and atom-economical route for the direct synthesis of (R,R)-(+)-Hydrobenzoin and its derivatives from simple aldehyde precursors. researchgate.net

Biocatalytic Reduction of Benzils and Benzoins

Biocatalysis offers an environmentally benign and highly selective route to chiral compounds. The reduction of prochiral benzils and the kinetic resolution of racemic benzoins using enzymes and whole-cell microbial systems are effective methods for producing enantiomerically enriched hydrobenzoins.

The enzymatic reduction of benzil can lead to either benzoin or hydrobenzoin, and the selectivity of this transformation can be exquisitely controlled by the reaction's pH. An exemplary case is the use of the fungal strain Talaromyces flavus. This organism possesses multiple enzyme systems that exhibit different pH optima for the reduction of benzil and the subsequent reduction of benzoin.

At a pH of 5.0, the enzymatic system of Talaromyces flavus selectively catalyzes the reduction of benzil to (S)-benzoin with an enantiomeric excess (ee) of over 99%. Conversely, at a neutral pH of 7.0, the reaction proceeds further to yield (S,S)-hydrobenzoin, also with an ee exceeding 99% and a high diastereomeric ratio (dl/meso 97:3). This pH-dependent selectivity is attributed to the presence of distinct reductases within the microorganism, one specific for the benzil to benzoin conversion and another for the benzoin to hydrobenzoin step, each with a unique pH activity profile.

A novel benzoin reductase of 36.4 kDa has been purified from Talaromyces flavus. The N-terminal sequence of this protein shows no significant homology to known reductases, suggesting it is a novel enzyme responsible for the observed catalytic activity.

A variety of microbial catalysts have been employed for the asymmetric reduction of benzil and its derivatives, affording access to chiral benzoins, which are immediate precursors to hydrobenzoins. The choice of microorganism is crucial for controlling the enantiomeric excess of the product.

For instance, Aureobasidium pullulans strains (DSM 14940 and DSM 14941) have been utilized for the bioreduction of benzil. Under mild conditions (phosphate buffer, pH 7.0–7.2, 30°C), these strains can produce (S)-benzoin through desymmetrization of benzil or deracemization of racemic benzoin. By adjusting reaction parameters such as substrate concentration, pH, and reaction time, it is possible to enrich the reaction mixture with (R)-benzoin.

Other microbial systems have also been explored. Wild-type Bacillus cereus Tim-r01 has been shown to selectively reduce benzil to (S)-benzoin with a high 94% ee and 92% yield. In contrast, different fungal species exhibit varying selectivities. Rhizopus oryzae (ATCC 9363) can produce (R)-benzoin with an ee greater than 99%, while Rhizomucor pusillus (72561) yields (S)-benzoin with a 73% ee. These examples highlight the diversity of microbial catalysts available and the importance of screening to achieve the desired enantiomeric outcome.

The following table summarizes the performance of various microbial catalysts in the reduction of benzil.

| Microbial Catalyst | Product | Enantiomeric Excess (ee) | Yield |

| Talaromyces flavus (pH 7.0) | (S,S)-Hydrobenzoin | >99% | - |

| Talaromyces flavus (pH 5.0) | (S)-Benzoin | >99% | - |

| Aureobasidium pullulans | (S)-Benzoin / (R)-Benzoin | High | - |

| Bacillus cereus Tim-r01 | (S)-Benzoin | 94% | 92% |

| Rhizopus oryzae (ATCC 9363) | (R)-Benzoin | >99% | - |

| Rhizomucor pusillus (72561) | (S)-Benzoin | 73% | - |

Resolution of Racemic Hydrobenzoins

The resolution of racemic mixtures is a classical yet powerful strategy for obtaining enantiomerically pure compounds. For hydrobenzoins, both enzyme-catalyzed kinetic resolutions and crystallization-based methods are employed.

Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Hydrolases, such as lipases and epoxide hydrolases, are widely used for this purpose due to their stereoselectivity. In the context of hydrobenzoin synthesis, the kinetic resolution of a racemic precursor, such as a racemic epoxide, can provide access to the desired enantiomerically pure diol.

For example, the hydrolytic kinetic resolution of racemic epoxides using yeast epoxide hydrolases has been demonstrated. While not a direct resolution of hydrobenzoin, the enantioselective hydrolysis of trans-stilbene oxide, a precursor to hydrobenzoin, by yeast strains like Rhodotorula glutinis can yield the corresponding (1R,2R)-epoxide with high enantiomeric excess (>98%), which can then be converted to this compound. Similarly, lipases, such as lipase (B570770) B from Candida antarctica (CAL-B), are highly effective in the kinetic resolution of related chiral diols and their esters through transesterification reactions, often achieving high enantiomeric excesses (92-98%). ethz.ch The development of computational models like EnzyKR, a deep learning framework, is also aiding in the prediction of favorable hydrolases for the kinetic resolution of racemic substrates. rsc.org

Crystallization-Induced Asymmetric Transformation (CIAT) is a potent technique for the deracemization of a racemic compound in solution. wikipedia.org This process combines the crystallization of one enantiomer with the in-situ racemization of the undesired enantiomer in the liquid phase. As one enantiomer crystallizes, the equilibrium in the solution is shifted, leading to the conversion of the other enantiomer to the one that is crystallizing, potentially allowing for a theoretical yield of 100% of a single enantiomer. wikipedia.org

For CIAT to be effective, the chiral centers of the molecule must be labile under the reaction conditions, allowing for epimerization. researchgate.net The process is driven by the lower solubility of the desired enantiomer's crystalline form compared to its diastereomeric counterpart in the case of diastereomer resolution, or its enantiomer in the case of a conglomerate-forming system. While specific examples of CIAT applied directly to the resolution of racemic hydrobenzoin are not extensively detailed in the provided context, the principles of this methodology are broadly applicable to chiral molecules with equilibrating stereocenters. researchgate.netresearchgate.net The success of such a process for hydrobenzoin would depend on identifying suitable conditions for its racemization in solution while allowing for the selective crystallization of the (R,R)-(+)-enantiomer.

Directed ortho,ortho'-Dimetalation Strategies for Functionalized Derivatives

A powerful method for the synthesis of functionalized derivatives of (R,R)-(+)-hydrobenzoin is the directed ortho,ortho'-dimetalation strategy. beilstein-journals.orgnih.govresearchgate.net This approach allows for the direct introduction of substituents at the positions ortho to the hydroxyl-bearing carbons on both aromatic rings.

The process involves the deprotonation of the hydroxyl groups of this compound with an organolithium reagent, typically n-butyllithium (n-BuLi). beilstein-journals.org The resulting lithium benzyl (B1604629) alkoxides act as directed metalation groups (DMGs), facilitating the deprotonation of the adjacent ortho positions on the phenyl rings by an excess of the alkyllithium base. This generates a tetralithio intermediate. beilstein-journals.org

The optimized conditions for this transformation involve refluxing a solution of this compound with an excess (typically 6 equivalents) of n-BuLi in a mixed solvent system, such as hexane (B92381)/ether, for an extended period (e.g., 16 hours). beilstein-journals.org The resulting tetralithio intermediate can then be quenched with a variety of electrophiles to yield ortho,ortho'-disubstituted hydrobenzoin derivatives. beilstein-journals.orgresearchgate.net

While a wide range of electrophiles can be envisioned, the practical scope for synthetically useful reactions with the tetralithio intermediate has been found to be somewhat limited. Nevertheless, several important functionalizations have been achieved with high efficiency. beilstein-journals.org

The following table presents examples of electrophiles used in the directed ortho,ortho'-dimetalation of this compound and the corresponding products.

| Electrophile | Product | Yield |

| D₂O | ortho,ortho'-Dideuterio-(R,R)-hydrobenzoin | 92% deuterium (B1214612) incorporation |

| I₂ | ortho,ortho'-Diiodo-(R,R)-hydrobenzoin | ~50% |

| Me₃SiCl | ortho,ortho'-Bis(trimethylsilyl)-(R,R)-hydrobenzoin | - |

| B(OMe)₃ then H₃O⁺ | ortho,ortho'-Bis(benzoxaborole) derivative | Good yield |

The resulting ortho,ortho'-diiodohydrobenzoin is a particularly versatile intermediate, as it can be further elaborated through cross-coupling reactions to introduce a wider array of functional groups. beilstein-journals.org This directed metalation strategy provides a rapid and efficient one-pot procedure to access novel chiral diols and ligands, such as Vivol, from the readily available (R,R)-(+)-hydrobenzoin. beilstein-journals.orgresearchgate.net

Lithium Benzyl Alkoxide as Directed Metalation Groups

A significant advancement in the functionalization of (R,R)-(+)-Hydrobenzoin involves the use of its corresponding lithium benzyl alkoxides as directed metalation groups. nih.gov This strategy facilitates the selective introduction of substituents at the ortho positions of the phenyl rings. The process begins with the deprotonation of the hydroxyl groups of hydrobenzoin using a strong base, typically n-butyllithium (n-BuLi). The resulting dilithium (B8592608) alkoxide then directs the deprotonation of the ortho-aromatic protons, creating a dianionic intermediate. This intermediate can then react with various electrophiles to yield ortho,ortho'-disubstituted hydrobenzoin derivatives. nih.gov

Optimization and Scope of Electrophilic Quenching

The efficiency of the directed ortho,ortho'-dimetalation strategy is highly dependent on the conditions of the electrophilic quench. Researchers have investigated the optimization of this step to maximize the yield of the desired disubstituted products. For instance, in the synthesis of diiodohydrobenzoin, the quantity of n-BuLi used plays a crucial role. Using stoichiometric amounts (4 equivalents) resulted in low yields, which progressively increased with the use of excess n-BuLi. researchgate.net

The scope of electrophiles that can be used in this reaction is broad, allowing for the synthesis of a wide array of hydrobenzoin derivatives. This versatility is a key advantage of this methodology.

Table 1: Optimization of the Synthesis of Diiodohydrobenzoin researchgate.net

| Entry | Equivalents of n-BuLi | Isolated Yield of Diiodohydrobenzoin (%) |

| 1 | 4 | Low |

| 2 | Increased | ~15% increase |

| 3 | Further Increased | Further ~15% increase |

| 4 | Optimal | Maximum Yield |

Note: Specific yield percentages beyond the initial low yield were described as approximate 15% increases with successive additions of n-BuLi.

Synthesis of Chiral Diol Vivol and Other Analogs

The utility of the directed metalation approach is highlighted in the efficient synthesis of complex chiral diols, such as Vivol. nih.gov This demonstrates the power of this method to rapidly construct valuable ligands for asymmetric synthesis from a simple precursor. The ability to introduce a variety of functional groups at the ortho,ortho' positions opens the door to creating a library of hydrobenzoin analogs with tailored steric and electronic properties for applications in catalysis and materials science. nih.gov

Synthesis of (R,R)-(+)-Hydrobenzoin Esters

The esterification of (R,R)-(+)-Hydrobenzoin provides another avenue for creating functional derivatives with potential applications in medicinal chemistry and materials science.

Esterification with Arecaidine (B1214280)

(R,R)-(+)-Hydrobenzoin can be esterified with arecaidine to produce chiral esters. nih.gov One reported method involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent. However, this method has been associated with relatively low yields. researchgate.net The reaction involves suspending arecaidine in a dry solvent like DMF, activating it with CDI, and then adding (R,R)-(+)-Hydrobenzoin. nih.gov

Transesterification Procedures

To address the issue of low yields in CDI-mediated esterifications, transesterification has been explored as a more efficient alternative. nih.gov This procedure often starts with a more readily available ester of arecaidine, such as the methyl ester (arecoline). Transesterification has been shown to significantly increase the yield of the desired hydrobenzoin ester and involves less experimental effort compared to the CDI-mediated route. nih.gov Transesterification can be catalyzed by either acids or bases and proceeds through the exchange of the alkoxy group of the ester. masterorganicchemistry.com

Synthesis of Hydrobenzoin-Based Crown Ethers

(R,R)-(+)-Hydrobenzoin serves as a valuable chiral building block for the synthesis of crown ethers. researchgate.netresearchgate.net These macrocyclic polyethers, incorporating the chiral diol unit, have shown promise as catalysts in asymmetric synthesis. researchgate.netresearchgate.net The synthesis typically involves reacting (R,R)-(+)-Hydrobenzoin with appropriate oligoethylene glycol ditosylates or dihalides under basic conditions, often employing a template effect to favor cyclization. youtube.comorientjchem.org The resulting chiral crown ethers can act as phase-transfer catalysts, creating a chiral environment that can induce enantioselectivity in various reactions. researchgate.net

For example, new recyclable monoaza-15-crown-5 ethers have been synthesized from (R,R)-(+)-hydrobenzoin. researchgate.netresearchgate.net These have proven to be effective and reusable catalysts in asymmetric reactions under mild conditions, such as the epoxidation of trans-chalcone. researchgate.net The synthesis of these functionalized crown ethers can be achieved through templated macrocyclization with pre-functionalized starting materials or by direct functionalization of a pre-formed crown ether. rsc.org

Monoaza-15-Crown Ethers Synthesis

New monoaza-15-crown ethers have been synthesized utilizing (R,R)-(+)-hydrobenzoin as the chiral precursor. These macrocycles are of interest for their potential applications in phase transfer catalysis. The synthesis is a multi-step process. researchgate.net

The initial step involves the reaction of (R,R)-(+)-hydrobenzoin with N-(2-chloroethyl) ether. This reaction is conducted in the presence of a 50% aqueous solution of sodium hydroxide (B78521) (NaOH), which acts as a base. The resulting product is an intermediate diol, (R,R)-2, which is obtained in a 64% yield after chromatographic purification. researchgate.net

The subsequent and final step is the cyclization of the intermediate diol with a variety of primary amines. This reaction is carried out in boiling acetonitrile (B52724) with sodium carbonate (Na2CO3) serving as the base. This method has been used to produce a series of (R,R)-configured monoaza-15-crown ethers with yields ranging from 52% to 68%. The identity of the substituent on the amine nitrogen significantly influences the properties and potential catalytic activity of the resulting crown ether. researchgate.net

| Starting Amine | Resulting Crown Ether Product | Yield (%) |

|---|---|---|

| 3-Methoxypropylamine | (R,R)-4b | 65% |

| 2-(2-Methoxyphenyl)ethylamine | (R,R)-4c | 52% |

| 2-(3,4-Diethoxyphenyl)ethylamine | (R,R)-4d | 58% |

Synthesis of Chiral Hydrobenzoin Monomers for Polymer Chemistry

(R,R)-(+)-Hydrobenzoin serves as a valuable chiral building block for the creation of monomers that can be polymerized to form chiral polymers. These polymers are investigated for specialized applications, such as in materials with nonlinear optical properties. tandfonline.com

The synthesis of new chiral monomers has been accomplished through the condensation of (R,R)-(+)-hydrobenzoin with methacryloyl chloride. This reaction can lead to either mono- or di-acylated products, depending on the stoichiometry and reaction conditions. These monomers are designed with the intent of undergoing free radical polymerization to produce polymers with specific chiroptical properties. tandfonline.com

The reaction yields four potential products from the chiral hydrobenzoin precursors: the mono-acylated (R,R)-(+)-1,2-diphenyl(2-methacryloyloxy)ethanol and the di-acylated (R,R)-(+)-1,2-diphenyl(1,2-dimethacryloyloxy)ethane, along with their (S,S) enantiomers. Characterization of these monomers is performed using techniques such as melting point analysis, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and polarimetry. tandfonline.com

| Reactant | Product Name | Product Type |

|---|---|---|

| (R,R)-(+)-Hydrobenzoin | (R,R)-(+)-1,2-diphenyl(2-methacryloyloxy)ethanol | Mono-acylation product |

| (R,R)-(+)-Hydrobenzoin | (R,R)-(+)-1,2-diphenyl(1,2-dimethacryloyloxy)ethane | Di-acylation product |

Research into the nonlinear optical properties of these monomers has shown that the mono-acylation products exhibit a significantly better efficiency for second harmonic generation compared to the di-acylation products under identical conditions. tandfonline.com

Iii. Mechanistic Investigations in R,r + Hydrobenzoin Chemistry

Deoxydehydration of Polyols Catalyzed by Metal Complexes

Deoxydehydration (DODH) is a significant reaction that converts vicinal diols, such as (R,R)-(+)-Hydrobenzoin, into alkenes. nih.govcalstate.edustrath.ac.uk This process, which is the reverse of dihydroxylation, is typically catalyzed by high-oxidation-state metal-oxo compounds and requires a stoichiometric reductant. royalsocietypublishing.orgnih.gov The general mechanism involves the condensation of the diol with the metal catalyst, followed by reduction and subsequent elimination to form the alkene. nih.gov

Molybdenum complexes have emerged as effective catalysts for the DODH of diols. calstate.edursc.org Dioxomolybdenum complexes supported by salan ligands, for instance, have been shown to convert meso- and (R,R)-hydrobenzoin into the corresponding alkenes in moderate to good yields (60–71%). rsc.org The catalytic activity is influenced by the ligand structure, with sterically bulky ortho-substituents and electron-withdrawing para-substituents on the phenol (B47542) arms of the salan ligand enhancing catalytic performance. rsc.org

Two primary mechanistic pathways are considered for molybdenum-catalyzed DODH. rsc.org In one pathway, the diol condenses with the Mo(VI) dioxo species to form a molybdate (B1676688) ester, which is then reduced by a reductant like a phosphine (B1218219) to a Mo(IV) species, followed by alkene extrusion. rsc.org An alternative pathway involves the initial reduction of the Mo(VI) catalyst by the reductant, followed by condensation with the diol and subsequent alkene formation. rsc.org

A distinct mechanism has been observed with (R,R)-(+)-Hydrobenzoin when catalyzed by a molybdenum dioxo-complex with a dianionic ONO pincer ligand. In this case, the reduction of the molybdenum catalyst occurs through the oxidation of the diol itself, leading to the formation of two equivalents of benzaldehyde (B42025). rsc.org This process results in the complete conversion of (R,R)-(+)-Hydrobenzoin to trans-stilbene (B89595) and benzaldehyde. rsc.orgacs.org This substrate-oxidation pathway appears to be a characteristic feature of (R,R)-(+)-Hydrobenzoin in these reactions. acs.org

Table 1: Deoxydehydration of (R,R)-(+)-Hydrobenzoin with a Molybdenum Dioxo-Complex

| Catalyst | Substrate | Product(s) | Key Observation |

|---|---|---|---|

| Molybdenum dioxo-complex with ONO pincer ligand | (R,R)-(+)-Hydrobenzoin | trans-Stilbene, Benzaldehyde | Reaction proceeds via substrate oxidation, not an external reductant. rsc.orgacs.org |

Rhenium complexes are also highly effective catalysts for the DODH of vicinal diols. researchgate.netnih.gov Methyltrioxorhenium (MTO) and sodium perrhenate, for example, can catalyze the deoxydehydration of glycols to olefins using sulfite (B76179) as a reductant. nih.gov Mechanistic studies on rhenium-catalyzed DODH have revealed complex pathways. For the deoxydehydration of (R,R)-(+)-hydrobenzoin catalyzed by methyltrioxorhenium with 3-octanol (B1198278) as the reductant, kinetic studies suggest that a dinuclear rhenium complex is the active species. rsc.org

In some instances, particularly with highly reactive substrates like (R,R)-(+)-Hydrobenzoin, an alternative to the standard DODH pathway is observed. Instead of direct deoxygenation to the alkene, C-C bond cleavage can occur, leading to the formation of aldehydes. This is consistent with a condensation/deformylation mechanism. acs.org This oxidative cleavage pathway competes with the desired deoxydehydration and is a key consideration in designing selective catalytic systems.

The choice of reductant plays a crucial role in the efficiency and outcome of the DODH reaction. rsc.org A variety of reductants have been successfully employed, including phosphines, secondary alcohols, and sulfites. royalsocietypublishing.orgrsc.orgnih.gov The reductant's role is to facilitate the reduction of the high-valent metal-oxo species to a lower oxidation state, which is a key step in the catalytic cycle. royalsocietypublishing.org

In the context of molybdenum-catalyzed DODH, reductants such as triphenylphosphine (B44618) (PPh₃), sodium sulfite (Na₂SO₃), and zinc have been screened. rsc.orgrsc.org For certain substrates, such as (+)-diethyltartrate, Na₂SO₃ has proven to be a cheap and effective reductant, yielding the corresponding alkene in high yields. rsc.org However, as noted with (R,R)-(+)-Hydrobenzoin, the diol substrate itself can act as the reductant, leading to oxidative cleavage products alongside the desired alkene. rsc.orgacs.org This highlights the intricate interplay between the catalyst, substrate, and reductant in determining the reaction pathway. When a secondary alcohol is used as a reductant, it can prevent the consumption of the diol substrate through a transfer hydrogenation process. royalsocietypublishing.org

Stereoselective Reduction Mechanisms

The synthesis of (R,R)-(+)-Hydrobenzoin and its diastereomers often involves the stereoselective reduction of benzoin (B196080) or benzil (B1666583). Understanding the mechanisms governing this stereoselectivity is fundamental to controlling the product distribution.

Sodium borohydride (B1222165) (NaBH₄) is a selective reducing agent commonly used to reduce aldehydes and ketones. umass.eduumass.edu The reduction of benzoin, an α-hydroxy ketone, with NaBH₄ yields hydrobenzoin (B188758). acs.org This reaction proceeds via nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of benzoin. imperial.edugordon.edu The initial attack forms a tetrahedral intermediate, converting the carbonyl group into an alkoxide ion. imperial.edu Subsequent protonation, typically during an acidic workup, yields the hydroxyl group. umass.eduumass.edu

The reduction of benzil, a diketone, with sodium borohydride can produce hydrobenzoin, and the reaction is noted to be stereoselective, often yielding meso-hydrobenzoin. gordon.eduyoutube.com The stereoselectivity is attributed to the conformation of the intermediate formed after the first reduction. The molecule rotates to adopt the most stable three-dimensional conformation, which influences the direction of the second hydride attack. youtube.com

Table 2: Products of Benzoin and Benzil Reduction

| Starting Material | Reducing Agent | Product | Key Mechanistic Feature |

|---|---|---|---|

| Benzoin | Sodium Borohydride | Hydrobenzoin | Nucleophilic addition of hydride to the carbonyl group. acs.orgimperial.edu |

The Felkin-Anh model is a widely accepted model for predicting the stereoselectivity of nucleophilic additions to chiral aldehydes and ketones. uwindsor.cawikipedia.org It considers the steric interactions between the incoming nucleophile and the substituents on the adjacent chiral center. According to the model, the largest group on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric hindrance. uwindsor.ca The nucleophile then attacks the carbonyl carbon from the less hindered face, following a trajectory known as the Bürgi-Dunitz angle (approximately 107°). uwindsor.calibretexts.org

In the case of the reduction of a chiral α-hydroxy ketone like benzoin, the Felkin-Anh model can be applied to predict the diastereomeric outcome. The model accounts for the relative sizes of the substituents (phenyl, hydroxyl, and hydrogen) on the chiral center adjacent to the carbonyl group being reduced. The preferred trajectory of the hydride attack is away from the largest group, leading to the formation of the major diastereomer. uwindsor.ca When an electronegative atom is present on the alpha-stereocenter, a modification known as the polar Felkin-Anh model is sometimes applied. youtube.com Furthermore, in the presence of chelating metal ions (e.g., Mg²⁺, Zn²⁺), the conformation can be controlled by chelation between the carbonyl oxygen and the α-hydroxyl group, leading to a different stereochemical outcome as predicted by the Cram-chelate model. libretexts.orguvic.ca

Computational Chemistry Approaches to Stereoselectivity

Computational chemistry provides powerful tools to understand and predict the stereochemical outcomes of reactions producing chiral molecules like (R,R)-(+)-Hydrobenzoin. In silico molecular docking and conformational analysis are key techniques used to rationalize the observed stereoselectivity. acs.orgnih.gov

One area where this is applied is in understanding the binding of hydrobenzoin derivatives to biological targets. For instance, in the development of ligands for muscarinic acetylcholine (B1216132) receptors (mAChRs), computational docking experiments have been used to anticipate the influence of stereochemistry on binding affinity. nih.gov A study on different stereoisomers of hydrobenzoin esters of arecaidine (B1214280) revealed a strong correlation between in silico predictions and experimental binding data. nih.gov The (R,R)-isomer, in particular, showed the highest binding affinity and subtype selectivity for the M1 receptor, a finding that was supported by the computational models. nih.gov

These computational approaches typically involve:

Conformational Analysis: Exploring the potential energy surface of the reactant molecules to identify the most stable conformations. acs.org

Modeling Reactant Approach: Simulating the trajectory of how a reactant, such as a hydride source, approaches the carbonyl carbon in a precursor like benzoin. acs.org

Interaction Analysis: Identifying key interactions, such as hydrogen bonding, that can influence the stereochemical outcome of the reduction. acs.org

A notable example is the use of a simple hydrogen-bond model in the computational analysis of the borohydride reduction of benzoin to hydrobenzoin, which successfully rationalized the observed stereochemical induction. acs.org

Table 1: Influence of Stereochemistry on Binding Affinity (Ki) for mAChR M1

| Stereoisomer | Ki (nM) |

| (R,R) | 99 ± 19 |

| (S,S) | 800 ± 200 |

| Racemic (R,S) | 380 ± 90 |

This data highlights the significant impact of the specific stereoisomer on biological receptor binding, with the (R,R) configuration showing the highest affinity. nih.govnih.gov

Photocatalytic Reduction Mechanisms on Carbon Nanotubes (CNTs)

Metal-free carbon nanotubes have demonstrated high activity in the synthesis of chiral hydrobenzoin from benzaldehyde. rsc.orgresearchgate.net This process occurs through a photocatalytic reduction on the surface of the CNTs. rsc.org The mechanism involves the excitation of the CNTs by light, leading to the transfer of electrons to the benzaldehyde molecules, initiating the reduction process. rsc.orgnih.gov

Photo-excited Conduction Electron Transfer (PECET)

The proposed mechanism for the photocatalytic reduction of benzaldehyde on CNTs is Photo-excited Conduction Electron Transfer (PECET). rsc.orgresearchgate.net In this process, the CNTs absorb light, which excites electrons in their conduction band. rsc.org These photo-excited electrons are then transferred to the benzaldehyde molecules adsorbed on the CNT surface. This electron transfer is a critical step that initiates the reduction of the carbonyl group in benzaldehyde, ultimately leading to the formation of hydrobenzoin. rsc.org The efficiency of this process is dependent on the effective separation and transfer of the photo-generated electron-hole pairs. mdpi.comacs.org The use of CNTs as photocatalysts provides a green chemistry route for the production of hydrobenzoin. rsc.org

Influence of Light Wavelength and Temperature

The photocatalytic synthesis of hydrobenzoin on CNTs is sensitive to both light wavelength and reaction temperature.

Light Wavelength: The reaction is typically carried out under near-UV light irradiation, specifically in the range of 320–400 nm. rsc.orgresearchgate.net This range of wavelengths provides the necessary energy to excite the electrons in the carbon nanotubes to initiate the PECET mechanism. rsc.org The efficiency of a photocatalytic process is directly linked to the ability of the semiconductor material to absorb light at a given wavelength. nih.govnih.gov While many semiconductors are only active under UV light, which constitutes a small portion of the solar spectrum, extending the light response to the visible range is a key area of research. mdpi.com

N-Heterocyclic Carbene (NHC) Catalysis for C-C Bond Formation

N-Heterocyclic carbenes (NHCs) are a powerful class of organocatalysts that facilitate a variety of chemical transformations, including the carbon-carbon bond formation essential for the synthesis of hydrobenzoin from aldehydes. beilstein-journals.orgchimicatechnoacta.ru This catalytic approach is highly valued for its efficiency and sustainability, often proceeding under mild reaction conditions. acs.org The benzoin condensation, which produces α-hydroxy ketones, is a classic example of an NHC-catalyzed C-C bond-forming reaction. beilstein-journals.org

Mechanistic Pathways of NHC-Catalyzed Reactions

The mechanism of NHC-catalyzed reactions, such as the benzoin condensation, has been a subject of extensive investigation. The widely accepted pathway involves the formation of a key intermediate known as the Breslow intermediate. beilstein-journals.orgresearchgate.netrsc.org

The catalytic cycle is generally understood as follows:

Nucleophilic Attack: The NHC catalyst performs a nucleophilic attack on the carbonyl carbon of an aldehyde. nih.govmdpi.com This step generates a zwitterionic intermediate. researchgate.net

Proton Transfer and Formation of the Breslow Intermediate: A crucial proton transfer occurs within the zwitterionic intermediate to form the enaminol-like Breslow intermediate. researchgate.netrsc.org This step effectively reverses the normal polarity (umpolung) of the carbonyl carbon, making it nucleophilic. mdpi.com Computational studies suggest that this proton transfer is often facilitated by other species in the reaction mixture, such as a base, as a direct transfer can be energetically unfavorable. researchgate.netnih.govacs.org

Reaction with a Second Aldehyde: The nucleophilic Breslow intermediate then attacks a second molecule of aldehyde. beilstein-journals.org

Product Formation and Catalyst Regeneration: This is followed by a proton transfer and the elimination of the final product, hydrobenzoin, which regenerates the NHC catalyst, allowing it to re-enter the catalytic cycle. beilstein-journals.org

Recent studies combining experimental and computational chemistry have suggested the possibility of a second key intermediate, a radical pair, which may be derived from the Breslow intermediate through a single-electron transfer (SET) process. nih.govrsc.org This adds another layer of complexity and potential control to the mechanistic understanding of NHC catalysis.

Iv. Applications of R,r + Hydrobenzoin in Asymmetric Catalysis and Synthesis

Chiral Auxiliary and Ligand in Asymmetric Synthesis

Due to its chirality and the presence of two hydroxyl groups, (R,R)-(+)-Hydrobenzoin is widely employed as a chiral auxiliary and as a ligand for metal catalysts. smolecule.comchemimpex.com In this capacity, it helps to control the three-dimensional arrangement of atoms during a chemical reaction, leading to the preferential formation of one enantiomer over the other. smolecule.com This control is fundamental in the synthesis of pharmaceuticals, where the chirality of a molecule can determine its efficacy and safety. chemimpex.com

Asymmetric Addition of Diethylzinc (B1219324) to Aldehydes

(R,R)-(+)-Hydrobenzoin serves as an effective chiral ligand in the enantioselective addition of diethylzinc to various aldehydes. This reaction is a fundamental method for producing chiral secondary alcohols, which are important intermediates in organic synthesis. The presence of the chiral hydrobenzoin (B188758) ligand, sometimes in conjunction with a titanium additive like titanium tetra-isopropoxide, directs the approach of the diethylzinc to the aldehyde, resulting in the formation of the corresponding secondary alcohol with a high degree of enantioselectivity. chemicalbook.inbiocompare.comchemicalbook.com Interestingly, the stereochemical outcome can be divergent; the reaction can be tuned to produce either the (R)- or (S)-enantiomer of the alcohol, depending on the absence or presence of titanium tetra-isopropoxide. chemicalbook.inbiocompare.comsigmaaldrich.com

Table 1: Asymmetric Addition of Diethylzinc to Aldehydes using (R,R)-(+)-Hydrobenzoin

| Aldehyde | Catalyst/Ligand System | Product Configuration | Reference |

| Various aldehydes | (R,R)-(+)-Hydrobenzoin | (S)-Secondary alcohol | chemicalbook.in, biocompare.com |

| Various aldehydes | (R,R)-(+)-Hydrobenzoin / Ti(Oi-Pr)₄ | (R)-Secondary alcohol | chemicalbook.in, biocompare.com |

Chiral Ligand in Asymmetric Epoxidation

Chiral epoxides are valuable synthetic intermediates because they can be opened by a wide range of nucleophiles to generate various enantiomerically pure compounds. d-nb.info (R,R)-(+)-Hydrobenzoin has been used to create chiral catalysts for the asymmetric epoxidation of olefins. For instance, new recyclable monoaza-15-crown-5 ethers synthesized from (R,R)-(+)-hydrobenzoin have proven to be efficient phase transfer catalysts for the asymmetric epoxidation of chalcones under mild conditions. d-nb.inforesearchgate.net These hydrobenzoin-based catalysts have achieved high enantiomeric excesses (ee) in the epoxidation of trans-chalcone and its derivatives. d-nb.info Furthermore, manganese complexes of chiral porphyrins derived from hydrobenzoin have been used to catalyze the asymmetric epoxidation of aromatic alkenes using simple bleach as the oxidant, achieving rapid and complete conversions. lookchem.com

Table 2: Asymmetric Epoxidation using (R,R)-(+)-Hydrobenzoin-Derived Catalysts

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

| trans-Chalcone | (R,R)-Hydrobenzoin-based monoaza crown ether | Up to 81% | d-nb.info |

| Chalcone (B49325) derivatives | This compound-based monoaza crown ether | 68–88% | d-nb.info |

| Aromatic alkenes | Manganese-porphyrin complex from hydrobenzoin | 41-76% | lookchem.com |

Catalysis of Asymmetric Aldol (B89426)/Evans-Tishchenko Reactions

The aldol reaction is a powerful carbon-carbon bond-forming reaction, and its asymmetric variant is crucial for building stereochemically complex molecules. The aldol-Tishchenko reaction is a tandem process that combines an aldol addition with a subsequent Tishchenko reduction, generating 1,3-diol monoesters with high stereocontrol. nih.govresearchgate.net Research has shown that a hydrobenzoin–ytterbium complex can effectively catalyze asymmetric aldol/Evans–Tishchenko reactions. researchgate.net This methodology provides a direct route to creating three contiguous stereocenters in a single step, making it a valuable tool in stereoselective synthesis. researchgate.net

Enantioselective Oxidation of Sulfides with Hydroperoxides

The synthesis of enantiopure sulfoxides is of great interest as they are not only found in biologically active molecules but also serve as important chiral auxiliaries in asymmetric synthesis. nih.gov A highly effective method for the enantioselective oxidation of prochiral sulfides involves a chiral titanium complex formed in situ from titanium(IV) isopropoxide and (R,R)-(+)-Hydrobenzoin. tandfonline.comresearchgate.netacs.org Using hydroperoxides such as tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP) as the oxidant, this system demonstrates remarkable versatility and high enantioselectivity, particularly for aryl benzyl (B1604629) sulfides, which are often poor substrates for other oxidation systems. researchgate.netacs.org This method consistently produces sulfoxides with very high enantiomeric excesses (up to >98% ee). nih.govtandfonline.com The success with aryl benzyl sulfides has been attributed to an optimal fit within the titanium oxidation complex, a hypothesis supported by both theoretical and experimental studies. tandfonline.comresearchgate.net

Table 3: Enantioselective Oxidation of Sulfides using Ti/(R,R)-(+)-Hydrobenzoin Complex

| Substrate Type | Oxidant | Enantiomeric Excess (ee) | Reference |

| Aryl Benzyl Sulfides | TBHP | 94–>98% | tandfonline.com |

| Alkyl Aryl Sulfides | TBHP | 56-82% | tandfonline.com |

| Aryl Alkyl Sulfides | Hydroperoxides | 70-80% | acs.org |

| Benzyl 2-thienyl sulfide | TBHP | 85% | rsc.org |

Allylboration Reactions

Asymmetric allylboration of aldehydes is a key transformation for the synthesis of chiral homoallylic alcohols. The hydrobenzoin moiety has been utilized in catalysts for these reactions. For example, a complex of (R,R)-(+)-Hydrobenzoin with tin tetrachloride (SnCl₄) promotes the allylboration of aldehydes. researchgate.net While the parent hydrobenzoin complex provides modest enantioselectivity, derivatives where the aromatic rings are functionalized at the ortho and ortho' positions have shown dramatically improved performance. researchgate.netresearchgate.net This highlights how the basic hydrobenzoin scaffold can be modified to fine-tune its steric and electronic properties for enhanced catalytic activity and selectivity. researchgate.net

Chiral Building Block in Complex Molecule Synthesis

Beyond its role in catalysis, (R,R)-(+)-Hydrobenzoin is a valuable chiral building block, serving as a starting material for the synthesis of more complex chiral molecules. researchgate.netsmolecule.comcymitquimica.com Its C₂-symmetric backbone and readily functionalizable hydroxyl groups allow for its incorporation into larger structures, preserving and transferring its chirality. smolecule.com This makes it a crucial intermediate in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals. chemimpex.comchemimpex.com

A notable application is in the synthesis of enantiopure cyclopentitols and aminocyclopentitols. medchemexpress.com The synthesis uses (R,R)-(+)-Hydrobenzoin to mediate an oxyselenenylation step starting from cyclopentene (B43876), demonstrating its utility in constructing complex and biologically relevant scaffolds. chemicalbook.inbiocompare.comsigmaaldrich.com Its role as a precursor for creating other chiral ligands further underscores its importance as a foundational chiral building block in asymmetric synthesis. smolecule.com

Multi-step Synthesis of Cyclopentitols and Aminocyclopentitols

A notable application of (R,R)-(+)-Hydrobenzoin is its use as a chiral mediator in the multi-step synthesis of enantiopure cyclopentitols and aminocyclopentitols. sigmaaldrich.comchemicalbook.commedchemexpress.com The process involves an oxyselenenylation step of cyclopentene where (R,R)-(+)-Hydrobenzoin is employed to control the stereochemical outcome of the reaction. sigmaaldrich.comchemicalbook.inbiocompare.com This method provides a reliable pathway to these valuable cyclic compounds, which are important structural motifs in various natural products and biologically active molecules.

Precursor for Chiral Ligands and Auxiliaries

Due to its chirality and readily functionalizable hydroxyl groups, (R,R)-(+)-Hydrobenzoin is extensively used as a precursor for the synthesis of more complex chiral molecules. smolecule.comorgsyn.org It is a foundational building block for creating a wide range of chiral ligands and auxiliaries. orgsyn.orgresearchgate.netrsc.org These ligands, when complexed with metal catalysts, can direct the stereochemistry of a reaction, enabling the production of enantiomerically pure compounds with high selectivity. smolecule.comchemimpex.com As a chiral auxiliary, it can be temporarily incorporated into a synthetic route to guide the formation of a desired stereocenter before being cleaved from the molecule. guidechem.comchemimpex.com Its utility is enhanced by its relative affordability compared to other chiral diols. researchgate.netd-nb.info

Synthesis of Biologically Active Compounds

The enantiopurity of pharmaceutical agents is often critical to their efficacy and safety. (R,R)-(+)-Hydrobenzoin serves as a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. orgsyn.orgrsc.orgchemimpex.com Its role in asymmetric synthesis allows for the creation of enantiomerically pure products, which is a crucial aspect of drug development. chemimpex.com Derivatives of (R,R)-(+)-Hydrobenzoin are explored for their potential therapeutic applications due to their own biological activity and their interactions with biological targets like enzymes and receptors. smolecule.com

Applications in Polymer Chemistry

The applications of (R,R)-(+)-Hydrobenzoin extend into the realm of polymer chemistry, where its unique chiral structure is harnessed to create advanced materials. chemimpex.comchemimpex.com

Formulation of Polymers for Enhanced Material Properties

(R,R)-(+)-Hydrobenzoin is used in the formulation of polymers to improve their material properties. chemimpex.com Research has focused on incorporating the chiral diol into polymer backbones to create new materials with specific functionalities. tandfonline.com For instance, new monomers have been synthesized by condensing (R,R)-(+)-Hydrobenzoin with methacryloyl chloride. tandfonline.comtandfonline.com These chiral monomers can be polymerized to create materials with significant nonlinear optical (NLO) properties, specifically for second harmonic generation (SHG) of laser light. tandfonline.com Studies have shown that the monoacylation products of the hydrobenzoin enantiomers are more effective for SHG than the diacylation products. tandfonline.comtandfonline.com

Table 1: Research Findings on Monomers Synthesized from Hydrobenzoin Enantiomers

| Monomer | Base Compound | Acylation Product | Second Harmonic Generation (SHG) Efficiency |

|---|---|---|---|

| (R,R)-(+)-1,2-diphenyl(2-methacryloyloxy)ethanol | (R,R)-(+)-Hydrobenzoin | Monoacylation | Higher Efficiency tandfonline.comtandfonline.com |

| (S,S)-(–)-1,2-diphenyl(2-methacryloyloxy)ethanol | (S,S)-(–)-Hydrobenzoin | Monoacylation | Higher Efficiency tandfonline.comtandfonline.com |

| (R,R)-(+)-1,2-diphenyl(1,2-dimethacryloyloxy)ethane | (R,R)-(+)-Hydrobenzoin | Diacylation | Lower Efficiency tandfonline.comtandfonline.com |

Development of Coatings and Adhesives

The compound is utilized in the formulation of materials suitable for applications in coatings and adhesives. chemimpex.com The incorporation of hydrobenzoin derivatives can enhance properties such as durability and resistance. For example, the related enantiomer, (S,S)-(-)-Hydrobenzoin, is used in formulating photoinitiators for the production of UV-cured coatings and adhesives, highlighting the role of the hydrobenzoin structure in this industrial sector. chemimpex.com

Research and Development of New Compounds and Materials

(R,R)-(+)-Hydrobenzoin is a significant compound in the ongoing research and development of novel chemical entities and materials. chemimpex.com It plays a role in studies focused on reaction mechanisms and the creation of new synthetic methodologies. chemimpex.com A key area of research is the development of new recyclable catalysts. For example, monoaza-15-crown-5 ethers have been synthesized from (R,R)-(+)-Hydrobenzoin, which have proven to be efficient and reusable phase-transfer catalysts in various asymmetric reactions, such as epoxidations and cyclopropanations. d-nb.info This focus on catalyst recyclability addresses growing concerns for economy and sustainability in chemical synthesis. d-nb.info

Table 2: Summary of Key Applications

| Application Area | Specific Use | Key Outcome |

|---|---|---|

| Asymmetric Synthesis | Synthesis of cyclopentitols and aminocyclopentitols | Creation of enantiopure cyclic compounds. sigmaaldrich.comchemicalbook.com |

| Precursor for chiral ligands and auxiliaries | Enables stereoselective synthesis of a wide range of molecules. orgsyn.orgrsc.org | |

| Synthesis of biologically active compounds | Production of enantiomerically pure pharmaceuticals. orgsyn.orgchemimpex.com | |

| Polymer Chemistry | Formulation of polymers | Enhanced material properties, such as nonlinear optical effects. chemimpex.comtandfonline.com |

| Development of coatings and adhesives | Improved durability and specific curing properties. chemimpex.comchemimpex.com |

| Research & Development | Development of new catalysts | Creation of efficient and recyclable catalysts for sustainable chemistry. d-nb.info |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| (R,R)-(+)-Hydrobenzoin |

| (S,S)-(-)-Hydrobenzoin |

| Aminocyclopentitols |

| Benzil (B1666583) |

| Cyclopentene |

| Cyclopentitols |

| Diethyl bromomalonate |

| Methacryloyl chloride |

| Monoaza-15-crown-5 ethers |

| (R,R)-(+)-1,2-diphenyl(1,2-dimethacryloyloxy)ethane |

| (R,R)-(+)-1,2-diphenyl(2-methacryloyloxy)ethanol |

| (S,S)-(–)-1,2-diphenyl(1,2-dimethacryloyloxy)ethane |

| (S,S)-(–)-1,2-diphenyl(2-methacryloyloxy)ethanol |

Exploration of Novel Synthetic Routes

(R,R)-(+)-Hydrobenzoin serves as a foundational chiral building block for the exploration and development of novel synthetic routes that lead to a diverse array of valuable molecules and catalysts. smolecule.comresearchgate.net Its rigid C2-symmetric scaffold and readily available stereocenters make it an attractive starting material for creating complex chiral architectures. researchgate.net Researchers have leveraged its structure to devise innovative strategies for synthesizing new chiral ligands, auxiliaries, and intermediates for pharmaceuticals. rsc.orgorgsyn.org

One significant area of exploration involves the modification of the hydrobenzoin backbone to create sophisticated chiral ligands for asymmetric catalysis. A notable strategy is the direct functionalization of the phenyl rings through a bidirectional ortho-metalation process. This one-pot procedure involves treating (R,R)-(+)-hydrobenzoin with an excess of n-butyllithium, where the resulting lithium alkoxides act as directed metalation groups, facilitating the formation of a tetralithio intermediate. This intermediate can then be reacted with various electrophiles to install new functional groups at the ortho,ortho' positions of the phenyl rings, providing direct access to new hydrobenzoin derivatives that would otherwise require multi-step syntheses. acs.orgbeilstein-journals.org This method has been successfully applied to the synthesis of the chiral diol Vivol. beilstein-journals.org

Another innovative route involves using (R,R)-(+)-hydrobenzoin as a precursor for recyclable chiral catalysts. Researchers have synthesized novel monoaza-15-crown-5 ethers starting from this compound. d-nb.info The synthesis involves alkylating the vicinal diol with bis(2-chloroethyl) ether, followed by conversion to a bis-iodo intermediate and subsequent cyclization with a primary amine bearing a functional side arm. d-nb.info These hydrobenzoin-based lariat (B8276320) ethers have proven to be effective and reusable phase-transfer catalysts in asymmetric reactions such as the epoxidation of chalcones and the cyclopropanation of electron-deficient olefins. d-nb.info For instance, in the asymmetric epoxidation of trans-chalcone using one such crown ether catalyst, an enantiomeric excess (ee) of up to 81% was achieved. d-nb.info

Table 1: Asymmetric Epoxidation of Chalcone Derivatives Using a this compound-Based Crown Ether Catalyst

| Substrate (Chalcone Derivative) | Enantiomeric Excess (ee) |

|---|---|

| trans-Chalcone | 81% |

| 4-Chlorochalcone | 88% |

| 4-Methylchalcone | 68% |

| 2-Chlorochalcone | 75% |

This table presents the enantiomeric excess (ee) achieved in the asymmetric epoxidation of various chalcone derivatives using a recyclable monoaza-15-crown-5 ether derived from (R,R)-(+)-hydrobenzoin as a phase-transfer catalyst. Data sourced from d-nb.info.

The development of novel polydentate ligands represents another synthetic avenue. A chiral polydentate ligand, 2-ethoxy-4-(2-methoxy-ethoxy)-6-((1R, 2R)-1,2-diphenyl-2-methoxy-ethoxy)-1,3,5-triazine, was synthesized from this compound and cyanuric chloride through a multi-step process involving functional group protection, etherification, deprotection, and substitution. ciac.jl.cn Such ligands have potential applications in coordination chemistry and catalysis.

Furthermore, highly efficient routes to (R,R)-(+)-hydrobenzoin itself and its derivatives have been developed, which in turn opens up new synthetic possibilities. A prominent example is the asymmetric transfer hydrogenation of benzil and its derivatives. orgsyn.org This method utilizes a formic acid/triethylamine (B128534) mixture as the hydrogen source and a chiral Ru(II) catalyst, such as RuCl(1S,2S)-N-p-toluenesulfonyl-1,2-diphenylethanediamine. orgsyn.org The process relies on the principle of dynamic kinetic resolution, where the slow-reacting enantiomer of the benzoin (B196080) intermediate undergoes rapid racemization under the basic reaction conditions, allowing for the theoretical conversion of the racemic starting material into a single chiral diol product with high diastereoselectivity and enantioselectivity. orgsyn.org This methodology has been successfully applied to a range of substituted benzils.

Table 2: Asymmetric Transfer Hydrogenation of Substituted Benzils to Chiral Diols

| Substrate (Benzil Derivative) | Product Yield | Enantiomeric Excess (ee) |

|---|---|---|

| Benzil | 99% | >99% |

| 4,4'-Dimethylbenzil | 97% | >99% |

| 4,4'-Dimethoxybenzil | 98% | 99% |

| 4,4'-Dichlorobenzil | 99% | >99% |

| 2,2'-Dimethylbenzil | 96% | >99% |

This table shows the results for the asymmetric transfer hydrogenation of various benzil derivatives to the corresponding this compound derivatives using a chiral Ru(II) catalyst. The reaction demonstrates high yields and excellent enantioselectivity. Data sourced from orgsyn.org.

Biocatalytic routes also offer novel and environmentally friendly approaches. For example, the enzyme system from Talaromyces flavus has been shown to catalyze the asymmetric reduction of benzil. rsc.org Interestingly, the reaction exhibits a pH-dependent selectivity: at pH 5.0, the reaction stops at the intermediate, producing (S)-benzoin, while at pH 7.0, the reaction proceeds to yield (S,S)-hydrobenzoin with excellent enantiomeric excess (>99% ee) and diastereoselectivity (97:3 dl/meso). rsc.org This pH-switchable selectivity is attributed to the presence of multiple enzymes within the biocatalyst system that have different pH optima and substrate specificities. rsc.org

V. Advanced Characterization and Analytical Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are fundamental in verifying the chemical structure of (R,R)-(+)-Hydrobenzoin, ensuring the correct connectivity and arrangement of atoms within the molecule.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (R,R)-(+)-Hydrobenzoin, both ¹H and ¹³C NMR are utilized.

¹H NMR Spectroscopy: The proton NMR spectrum of (R,R)-(+)-Hydrobenzoin provides information on the chemical environment of the hydrogen atoms. Due to the molecule's C₂ symmetry, the two phenyl groups and the two methine protons are chemically equivalent, simplifying the spectrum. Key signals include multiplets for the aromatic protons and distinct signals for the methine (CH) and hydroxyl (OH) protons. sfu.caquizlet.com The chemical shifts can vary slightly depending on the solvent used. sfu.cachemicalbook.com For instance, in DMSO-d₆, the aromatic protons typically appear as a multiplet between δ 7.0-7.2 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum for (R,R)-(+)-Hydrobenzoin will show distinct signals for the different types of carbon atoms present: the aromatic carbons and the carbon atoms of the ethane-1,2-diol backbone. nih.gov The chemical shift of the benzylic carbons is a key diagnostic peak. sfu.ca

Interactive Data Table: Representative NMR Data for Hydrobenzoin (B188758)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.1-7.2 | multiplet | Aromatic protons |

| ¹H | ~4.6 | singlet | Methine (CH) protons |

| ¹H | ~5.4 | doublet | Hydroxyl (OH) protons |

| ¹³C | ~77-80 | - | Benzylic (CH-OH) carbons |

| ¹³C | ~126-142 | - | Aromatic carbons |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (R,R)-(+)-Hydrobenzoin is characterized by specific absorption bands that confirm its diol structure. A prominent, broad absorption band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, with the broadening indicating intermolecular hydrogen bonding. chemistai.org The absence of a strong absorption band around 1700 cm⁻¹ confirms the complete reduction of the carbonyl groups from its precursor, benzil (B1666583). missouri.edu Additionally, characteristic peaks for C-H stretching of the aromatic rings are observed around 3000-3100 cm⁻¹. chemistai.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds and then identifies them based on their mass-to-charge ratio. For (R,R)-(+)-Hydrobenzoin, GC can be used to assess its purity. vwr.comchemimpex.com The mass spectrum provides crucial information for structural confirmation. The molecular ion peak [M]⁺ may be observed, but often, fragmentation occurs. Common fragments for hydrobenzoin include peaks corresponding to the loss of water ([M-H₂O]⁺) and cleavage of the C-C bond between the two carbinol carbons, leading to a prominent benzoyl-type fragment ion (m/z 107) and a related fragment at m/z 79. nih.govnih.govchegg.comchemicalbook.com

Chiral Analytical Techniques for Enantiomeric Excess Determination

Given that (R,R)-(+)-Hydrobenzoin is a chiral molecule, it is crucial to determine its enantiomeric purity, often expressed as enantiomeric excess (ee). This is particularly important for its applications in asymmetric synthesis, where high enantiopurity is required. chemimpex.comsigmaaldrich.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating the enantiomers of hydrobenzoin and determining the enantiomeric excess of the (R,R)-(+)-isomer. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The separation is achieved due to the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. interchim.com

Various types of CSPs are effective for the resolution of hydrobenzoin enantiomers, including those based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives (e.g., Chiralpak IA, Chiralcel OD-I) and cyclodextrin-based columns (e.g., CYCLOBOND I 2000). sigmaaldrich.cominterchim.comchiraltech.comchemcoplus.co.jp The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the (R,R) and (S,S) enantiomers. sigmaaldrich.cominterchim.com Supercritical fluid chromatography (SFC) with chiral columns has also been shown to be an effective technique for separating hydrobenzoin isomers. chiraltech.com

Interactive Data Table: Example HPLC Conditions for Hydrobenzoin Enantiomer Separation

| Parameter | Condition 1 | Condition 2 |

| Column | CYCLOBOND I 2000 | Chiralpak IA |

| Mobile Phase | 20 mM ammonium (B1175870) acetate (B1210297) (pH 4.1) : acetonitrile (B52724) (80:20) | Hexane : Isopropanol (80:20) |

| Flow Rate | 0.9 mL/min | 1.0 mL/min |

| Detector | UV, 254 nm | UV, 220 nm |

| Column Temp. | 25 °C | Not specified |

Data sourced from multiple experimental setups and may vary. sigmaaldrich.cominterchim.com

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound in solution. (R,R)-(+)-Hydrobenzoin is optically active and rotates the plane of polarized light in a positive (dextrorotatory) direction. The specific rotation, [α], is a characteristic physical property of the compound. For (R,R)-(+)-Hydrobenzoin, the specific rotation is typically measured using a sodium D-line (589 nm) at a defined temperature and concentration in a specific solvent, usually ethanol. vwr.comchemimpex.comsahinlerkimya.com.tr Reported values for the specific rotation ([α]D) are generally in the range of +90° to +96°. chemimpex.comsigmaaldrich.comaksci.com This measurement provides a confirmation of the enantiomeric identity and can be used to calculate the enantiomeric excess if the specific rotation of the enantiomerically pure substance is known. researchgate.net

High-Throughput Screening Assays for Enantiomeric Excess

The rapid and accurate determination of enantiomeric excess (ee) is crucial in the development of asymmetric catalytic processes. High-throughput screening (HTS) methods offer a significant advantage over traditional, slower techniques like chiral chromatography, enabling the rapid evaluation of large libraries of catalyst candidates and reaction conditions. nih.govscispace.com For (R,R)-(+)-Hydrobenzoin, a prominent HTS method is the enantioselective indicator displacement assay (eIDA). nih.govnih.gov

This technique relies on the competitive binding of hydrobenzoin enantiomers to a chiral host molecule that is pre-complexed with an indicator dye. The differential binding affinities of the (R,R) and (S,S) enantiomers for the host result in varying degrees of indicator displacement, which can be measured optically via UV-Vis or fluorescence spectroscopy. nih.gov